molecular formula C12H12N2O2 B1351366 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 113342-33-9

3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1351366
CAS No.: 113342-33-9
M. Wt: 216.24 g/mol
InChI Key: XSEUPOAEAAAQGG-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrazole ring at position 3 and a carboxylic acid group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid derivatives with additional carboxylic acid groups.

    Reduction: Formation of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: In biological research, 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors in the body, modulating their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

  • 3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Comparison: Compared to similar compounds, 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the position of the carboxylic acid group on the pyrazole ring. This positional difference can significantly impact its chemical reactivity and biological activity. For instance, the carboxylic acid group at position 5 may confer different binding properties to biological targets compared to a carboxylic acid at position 4.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-3-4-9(8(2)5-7)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUPOAEAAAQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220000
Record name 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113342-33-9
Record name 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113342-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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